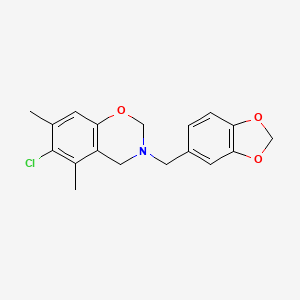

![molecular formula C13H17NO3S B5537228 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine often involves intricate organic synthesis routes. For instance, a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, demonstrating the complexity of synthesizing such compounds (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds like 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine is characterized by intricate arrangements of atoms and bonds. For example, the study of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) provided insights into the solid-state packing and physical properties of such compounds, revealing orthorhombic crystals and hydrogen-bonded dimers, which are crucial for understanding the molecular interactions and stability of these compounds (Subramanian et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine and related compounds can be quite varied due to the presence of reactive functional groups. For instance, the electrochemical synthesis of novel polymers based on similar monomers demonstrates the potential for these compounds to undergo polymerization reactions, resulting in materials with applications in dye-sensitized solar cells (Shahhosseini et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives : Research shows the synthesis of various derivatives using compounds similar to 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine. For example, a study by Gabriele et al. (2006) outlines the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, demonstrating the compound's potential in organic synthesis (Gabriele et al., 2006).

- Chemical Reactions and Modifications : Kumar et al. (1998) researched conducting poly(3,4-alkylenedioxythiophene) derivatives, involving the synthesis of 2-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine. This study highlights the potential of these compounds in electrochromic applications (Kumar et al., 1998).

Biochemical Interactions and Analysis

- Protein Modification : Research by Lo et al. (1994) on the binding and modification of proteins by methylglyoxal under physiological conditions shows the relevance of similar compounds in biochemical studies. This research could inform the understanding of how 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine interacts with biological systems (Lo et al., 1994).

Potential Therapeutic Applications

- Receptor Antagonist Development : Atkins et al. (2003) detailed the development of a manufacturing route for the GPIIb/IIIa receptor antagonist SB-214857-A, which involves complex chemical synthesis processes similar to those used for 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine. This research indicates potential therapeutic applications (Atkins et al., 2003).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-9-2-4-14(5-3-9)13(15)12-11-10(8-18-12)16-6-7-17-11/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRLGEHQIRZJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C3C(=CS2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(4-methylpiperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

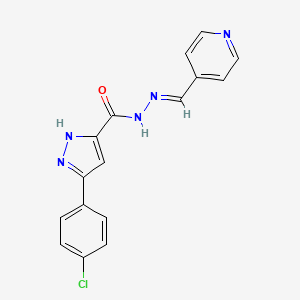

![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

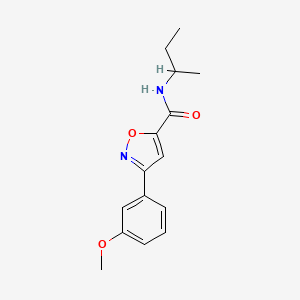

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)